N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
Description
The compound N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(oxan-4-yl)pyrrolidin-3-amine features a 5-methyltriazolopyrimidine core linked to a pyrrolidin-3-amine moiety substituted with a tetrahydropyran (oxan-4-yl) group.
Properties
IUPAC Name |
5-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-11-8-14(21-15(18-11)16-10-17-21)19-12-2-5-20(9-12)13-3-6-22-7-4-13/h8,10,12-13,19H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHBKFINKZIXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3CCN(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit the sars-cov-2 main protease (mpro), and influenza virus RNA polymerase PA–PB1 subunit heterodimerization. These proteins play crucial roles in the life cycle of their respective viruses, making them attractive targets for antiviral drug development.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The triazolopyrimidine core is a common feature among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points : Aryl-substituted analogs exhibit higher melting points (e.g., 338°C for Compound 25) due to strong intermolecular interactions, whereas aliphatic or flexible side chains (e.g., Compound 11, 158°C) reduce crystallinity . The target compound’s tetrahydropyran-pyrrolidine group may lower melting points compared to aryl analogs, enhancing solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
